An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH: A Core Component in Advanced Drug Development
An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH: A Core Component in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional molecule of significant interest in the fields of medicinal chemistry and drug delivery. This monograph provides a detailed examination of its chemical properties, a plausible synthetic route, and its critical applications, particularly as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide consolidates key data, outlines relevant experimental protocols, and visualizes the molecule's role in complex biological systems, serving as a comprehensive resource for researchers in the vanguard of therapeutic innovation.
Core Properties of N-Boc-N'-(mPEG24)-L-Lysine-OH
N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is modified with a monodisperse polyethylene (B3416737) glycol (PEG) chain of 24 ethylene (B1197577) glycol units, terminating in a methyl ether. The presence of a free carboxylic acid provides a reactive handle for further conjugation.
Physicochemical Data
The key quantitative data for N-Boc-N'-(mPEG24)-L-Lysine-OH are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C61H120N2O29 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 1345.6 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2353409-83-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Solubility | Soluble in water and most organic solvents | Inferred from PEG and Boc properties |
Synthesis and Characterization
While a detailed, publicly available synthesis protocol for N-Boc-N'-(mPEG24)-L-Lysine-OH is scarce due to its likely proprietary nature as a commercial product, a plausible synthetic route can be inferred from standard bioconjugation chemistries. The synthesis would logically proceed in two main stages: Boc protection of L-lysine and subsequent PEGylation of the epsilon-amino group.
Plausible Synthetic Workflow
The overall synthetic strategy involves the reaction of Nα-Boc-L-lysine with an activated mPEG24 derivative.
Caption: Plausible synthetic workflow for N-Boc-N'-(mPEG24)-L-Lysine-OH.
Experimental Protocols
Materials:
-
Nα-Boc-L-lysine
-
mPEG24-NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolve Nα-Boc-L-lysine (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve mPEG24-NHS ester (1-1.2 equivalents) in anhydrous DMF.
-
Slowly add the mPEG24-NHS ester solution to the Nα-Boc-L-lysine solution under stirring.
-
Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[1][2]
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by RP-HPLC to isolate the desired N-Boc-N'-(mPEG24)-L-Lysine-OH.[]
System:
-
Preparative RP-HPLC system with a C18 or C4 column.
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the product using a linear gradient of mobile phase B (e.g., 10-90% over 30 minutes).
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the lysine (B10760008) backbone protons, and a large, broad signal corresponding to the repeating ethylene glycol units of the mPEG24 chain (around 3.6 ppm).
-
¹³C NMR: The spectrum would confirm the presence of carbons from the Boc group, the lysine skeleton, and the PEG chain.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product (expected around 1345.6 Da).
Applications in Drug Development
N-Boc-N'-(mPEG24)-L-Lysine-OH is a valuable building block for creating linkers in complex therapeutic modalities such as PROTACs and ADCs. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the Boc-protected amine and the free carboxylic acid provide orthogonal handles for conjugation.[4][5]
Role in PROTACs
In PROTACs, a heterobifunctional molecule links a target protein ligand to an E3 ligase ligand. The linker's length and composition are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[6][] The mPEG24 chain in N-Boc-N'-(mPEG24)-L-Lysine-OH provides a flexible and hydrophilic spacer of a defined length.
Caption: General mechanism of action for a PROTAC.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the drug at the target site are crucial for the ADC's efficacy and safety.[8][9] The hydrophilic nature of the mPEG24 linker can help to overcome the hydrophobicity of some cytotoxic payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8]
Caption: Generalized workflow for an Antibody-Drug Conjugate (ADC).
Conclusion
N-Boc-N'-(mPEG24)-L-Lysine-OH represents a sophisticated and versatile chemical tool for the construction of advanced therapeutics. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, provides medicinal chemists with precise control over the design of linkers for PROTACs and ADCs. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting and rapidly evolving area of drug discovery.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 8. adcreview.com [adcreview.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
